GSK547, also known as GSK547, is a potent and highly selective inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) kinase activity. [, , ] RIPK1 is a key signaling molecule involved in regulating cell death pathways, including apoptosis and necroptosis, and inflammatory responses. [, ] GSK547 acts by binding to the ATP-binding site of RIPK1, thereby preventing its phosphorylation and downstream signaling. [] This compound has been extensively studied in preclinical models of various inflammatory and degenerative diseases, demonstrating promising therapeutic potential. [, , , ]
GSK547 exhibits its biological activity by selectively inhibiting the kinase activity of RIPK1. [, ] This inhibition is achieved through binding to the ATP-binding site of RIPK1, preventing its autophosphorylation and subsequent activation. [] By blocking RIPK1 kinase activity, GSK547 interrupts downstream signaling cascades associated with cell death pathways like apoptosis and necroptosis, as well as inflammatory responses. [, ] This mechanism of action makes GSK547 a promising therapeutic candidate for diseases characterized by excessive inflammation and cell death.
CAS No.: 73785-31-6
CAS No.: 4128-73-8
CAS No.: 4074-55-9
CAS No.: 92292-84-7
CAS No.: 174514-58-0
CAS No.: 74367-31-0